molecular formula C11H22O4 B13432571 1-Octanoyl-rac-glycerol-d5

1-Octanoyl-rac-glycerol-d5

Cat. No.: B13432571
M. Wt: 223.32 g/mol
InChI Key: GHBFNMLVSPCDGN-GFWWIRCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octanoyl-rac-glycerol-d5, also known as Glyceryl 1-monooctanoate, is a monoacylglycerol that contains octanoic acid at the sn-1 position. This compound is a deuterated form of 1-Octanoyl-rac-glycerol, where five hydrogen atoms are replaced with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium.

Chemical Reactions Analysis

Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of lipid metabolism and enzymatic reactions.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also inhibit the growth of microorganisms by disrupting their cell membranes. The deuterium atoms in the compound may enhance its stability and bioavailability.

Comparison with Similar Compounds

1-Octanoyl-rac-glycerol-d5 can be compared with other monoacylglycerols such as:

    1-Decanoyl-rac-glycerol: Contains a longer carbon chain, resulting in different physical and chemical properties.

    1-Lauroyl-rac-glycerol: Has a similar structure but with a lauric acid moiety, leading to different biological activities.

    1-Oleoyl-rac-glycerol: Contains an unsaturated fatty acid, affecting its reactivity and applications.

Uniqueness: The presence of deuterium atoms in this compound makes it unique, as it can be used in studies involving isotopic labeling and tracing. This property allows researchers to investigate metabolic pathways and reaction mechanisms with greater precision.

Properties

Molecular Formula

C11H22O4

Molecular Weight

223.32 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D

InChI Key

GHBFNMLVSPCDGN-GFWWIRCNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC)O)O

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.